Dansylarginine methyl ester

Description

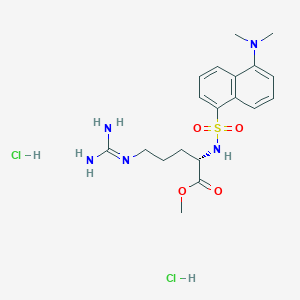

Dansylarginine methyl ester (DAME) is a synthetic derivative of the amino acid arginine, modified with a dansyl (5-dimethylaminonaphthalene-1-sulfonyl) group and a methyl ester. The dansyl moiety confers fluorescence properties, making DAME a valuable probe in biochemical assays, such as enzyme activity studies and protein interaction analyses. The methyl ester enhances lipophilicity, improving membrane permeability for cellular studies.

Properties

CAS No. |

55380-65-9 |

|---|---|

Molecular Formula |

C19H29Cl2N5O4S |

Molecular Weight |

494.4 g/mol |

IUPAC Name |

methyl (2S)-5-(diaminomethylideneamino)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]pentanoate;dihydrochloride |

InChI |

InChI=1S/C19H27N5O4S.2ClH/c1-24(2)16-10-4-8-14-13(16)7-5-11-17(14)29(26,27)23-15(18(25)28-3)9-6-12-22-19(20)21;;/h4-5,7-8,10-11,15,23H,6,9,12H2,1-3H3,(H4,20,21,22);2*1H/t15-;;/m0../s1 |

InChI Key |

WBWHNIFOKSPDIW-CKUXDGONSA-N |

Isomeric SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N[C@@H](CCCN=C(N)N)C(=O)OC.Cl.Cl |

Canonical SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CCCN=C(N)N)C(=O)OC.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dansylarginine methyl ester typically involves the esterification of arginine with methanol in the presence of a catalyst. One common method is the reaction of arginine with methanol and trimethylchlorosilane at room temperature, which yields the methyl ester hydrochloride . This method is advantageous due to its mild reaction conditions and high yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Hydrolysis Reaction Catalyzed by Trypsin

DAME undergoes enzymatic hydrolysis in the presence of trypsin, yielding dansylarginine and methanol:

Reaction :

-

The reaction exhibits stereospecificity, with the L-enantiomer (L-DAME) being hydrolyzed more rapidly than the D-enantiomer (D-DAME) due to trypsin’s substrate specificity for L-amino acids .

Two-Step Binding and Isomerization Mechanism

Presteady-state kinetic studies reveal a two-step process :

-

Fast bimolecular association : Formation of the enzyme-substrate complex (ES).

-

Slow unimolecular isomerization : Conformational change in trypsin induced by ES formation.

This mechanism is consistent with fluorescence intensity changes observed during the reaction :

-

The dansyl group’s fluorescence increases by ~6–7-fold upon ES complex formation, signaling substrate binding .

-

The isomerization step (rate constant ) is pH-dependent, accelerating under alkaline conditions (pH < 8) .

Three-Step Catalytic Pathway

Steady-state kinetics suggest a three-step pathway for ester hydrolysis :

-

Rate-determining step : Deacylation () dominates at neutral pH, while acylation () becomes significant at higher pH .

Kinetic Parameters

Key constants derived from steady-state and presteady-state analyses:

| Parameter | L-DAME | D-DAME | Source |

|---|---|---|---|

| (Michaelis) | |||

| (Dissociation) | |||

| Isomerization rate () | (pH 7.0) | (pH 7.0) |

Notes :

-

values indicate stronger binding of L-DAME to trypsin’s active site compared to D-DAME .

-

D-DAME’s slower hydrolysis is attributed to steric hindrance in the enzyme’s chiral pocket .

pH and Solvent Effects

-

pH Dependency : Reaction velocity increases with pH (range 6–8) due to deprotonation of trypsin’s active-site histidine residue .

-

Solvent Effects : Hydrolysis is 10× faster in dimethylformamide (DMF) than in ethanol, favoring SN2 mechanisms in polar aprotic solvents .

Fluorescence as a Mechanistic Probe

The dansyl group’s fluorescence is critical for tracking reaction progress:

Scientific Research Applications

Dansylarginine methyl ester has a wide range of applications in scientific research:

Biochemistry: Used as a fluorescent probe to study protein-ligand interactions and enzyme activities.

Medicine: Employed in diagnostic assays to detect specific proteins or enzymes in biological samples.

Chemistry: Utilized in the synthesis of other fluorescent compounds and as a reagent in various chemical reactions.

Industry: Applied in the development of fluorescent dyes and markers for various industrial applications.

Mechanism of Action

The mechanism of action of dansylarginine methyl ester involves its binding to specific proteins or enzymes. The dansyl group, due to its fluorescent properties, allows researchers to track and study these interactions. The compound can act as a substrate for enzymes such as trypsin, which hydrolyzes the ester bond, releasing the fluorescent dansyl group . This property is particularly useful in enzymatic assays and studies of protein function.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of DAME with Analogs

Key Findings:

Fluorescent Tagging: Unlike most methyl esters in the evidence (e.g., methyl homovanillate ), DAME’s dansyl group enables real-time tracking in biological systems, a feature absent in non-fluorescent analogs like N-methyl-DL-phenylalanine derivatives .

Amino Acid Backbone: DAME’s arginine moiety provides binding specificity for enzymes (e.g., trypsin-like proteases), whereas non-amino acid esters (e.g., benzoic acid derivatives ) lack this biorecognition capability.

Solubility and Reactivity : The methyl ester in DAME balances hydrophilicity and lipophilicity, similar to D-alanine methyl ester , but contrasts with deuterated esters (e.g., Diallylacetic Acid Methyl-d3 Ester ), which prioritize isotopic tracing over biological activity.

Functional Group Diversity : DAME’s sulfonylation (dansyl) differentiates it from thioether-containing analogs like 2-[(methylthio)methyl] benzoates , which prioritize stability over fluorescence.

Research Implications and Limitations

While the evidence lacks direct data on DAME, insights from analogs highlight critical trends:

- Pharmacokinetics : Methyl esters generally enhance cellular uptake but may reduce metabolic stability compared to free acids (e.g., homovanillic acid vs. methyl homovanillate ).

Q & A

Basic: What experimental parameters most critically influence the synthesis efficiency of dansylarginine methyl ester?

Answer:

The synthesis efficiency of DAME is primarily governed by reaction temperature, catalyst concentration, molar ratio of reactants, and reaction time. For methyl esters, the Taguchi method (a statistical design of experiments) identifies catalyst concentration as the most influential parameter, contributing ~77.6% to yield optimization . For example, in rapeseed methyl ester synthesis, potassium hydroxide (1.5 wt%) at 60°C and a 1:6 oil/methanol ratio achieved 96.7% yield . Researchers should prioritize catalyst screening (acid/base) and reaction temperature gradients (e.g., 25–120°C) during preliminary trials, referencing gas chromatography (GC) or HPLC for purity validation .

Advanced: How can conflicting purity data for DAME across studies be systematically resolved?

Answer:

Discrepancies in purity often arise from variations in analytical methods or unoptimized reaction conditions. To resolve this:

- Standardize analytical protocols : Use GC-MS or NMR with internal standards (e.g., deuterated solvents) to quantify impurities. For instance, GC-MS analysis of methyl salicylate identified acetic acid and water as byproducts, affecting yield calculations .

- Replicate conditions : Reproduce synthesis using parameters from conflicting studies while controlling variables (e.g., humidity, reagent purity).

- Statistical reconciliation : Apply ANOVA to compare datasets, isolating variables like catalyst type or extraction methods (e.g., ether extraction efficiency in methyl salicylate synthesis varied yields by 29%) .

Basic: What analytical techniques are recommended for characterizing this compound?

Answer:

- Spectroscopic methods :

- NMR (¹H/¹³C): Confirm esterification via carbonyl (170–175 ppm) and methyl ester (~3.6 ppm) peaks.

- FT-IR : Detect ester C=O stretching (~1740 cm⁻¹) and dansyl group vibrations.

- Chromatography :

- HPLC/GC-MS : Quantify purity and identify byproducts (e.g., residual dansylarginine). For biodiesel methyl esters, GC-MS resolved fatty acid methyl ester (FAME) compositions with >95% accuracy .

- HPLC/GC-MS : Quantify purity and identify byproducts (e.g., residual dansylarginine). For biodiesel methyl esters, GC-MS resolved fatty acid methyl ester (FAME) compositions with >95% accuracy .

- Mass spectrometry : High-resolution MS validates molecular weight (e.g., methyl salicylate: m/z 152.05) .

Advanced: How can response surface methodology (RSM) optimize DAME synthesis under multi-variable constraints?

Answer:

RSM combines mathematical models (e.g., central composite design) to predict optimal conditions with minimal experiments:

Define variables : Catalyst concentration (0.5–2.0 wt%), temperature (40–80°C), molar ratio (1:4–1:8).

Generate models : Quadratic equations correlate variables to yield. For biodiesel, RSM optimized methyl ester content to 98.5% using a double-pipe static mixer reactor .

Validate predictions : Conduct confirmatory runs and compare theoretical vs. experimental yields. In palm methyl ester synthesis, RSM reduced reaction time by 40% while maintaining >90% purity .

Basic: What are common sources of error in calculating DAME synthesis yield, and how can they be mitigated?

Answer:

- Byproduct formation : Unreacted dansylarginine or hydrolyzed products reduce yield. Mitigation: Use excess methanol (molar ratio >1:6) to shift equilibrium .

- Extraction inefficiency : Incomplete separation of DAME from aqueous phases. Mitigation: Optimize solvent polarity (e.g., ethyl acetate vs. dichloromethane) .

- Analytical calibration : Incorrect standard curves for GC/HPLC. Mitigation: Use internal standards (e.g., methyl heptadecanoate for FAME quantification) .

- Example : Methyl salicylate synthesis achieved 71% yield after correcting for evaporation losses .

Advanced: How do orthogonal experimental designs improve reproducibility in DAME research?

Answer:

Orthogonal arrays (e.g., Taguchi L9) test multiple parameters simultaneously, reducing experimental runs while maximizing data robustness:

- Parameter screening : For biodiesel, a 9-run L9 array evaluated catalyst type, concentration, temperature, and molar ratio, identifying optimal conditions with 96.7% confidence .

- Signal-to-noise (S/N) ratios : Larger S/N ratios (e.g., 38.95 dB) indicate parameter stability. For DAME, prioritize factors with the highest S/N (e.g., catalyst concentration > reaction temperature) .

- Reproducibility : Publish detailed protocols per Beilstein Journal guidelines, including raw data tables and statistical codes .

Basic: How should researchers document synthetic protocols for this compound to ensure reproducibility?

Answer:

- Detailed experimental section : Specify reagent grades (e.g., ≥99% dansylarginine), equipment (e.g., reflux condenser), and reaction monitoring (TLC/HPLC checkpoints).

- Supporting information : Include NMR/GC-MS spectra, purity tables, and step-by-step workflows. For example, methyl ester studies report FAMEs content via GC-MS chromatograms .

- Adhere to journal guidelines : Avoid duplicating tabular data in text; use supplementary files for extensive datasets .

Advanced: What strategies address conflicting data in DAME’s thermodynamic properties (e.g., melting point)?

Answer:

- Meta-analysis : Aggregate published data (e.g., melting points from 5+ studies) and apply Grubbs’ test to exclude outliers.

- Re-evaluate methods : Differential scanning calorimetry (DSC) under inert atmospheres minimizes oxidation artifacts.

- Computational validation : Compare experimental values with DFT-calculated thermodynamic parameters (e.g., Gibbs free energy of formation) .

Basic: What safety and ethical considerations apply to DAME research?

Answer:

- Chemical safety : Use fume hoods for volatile reagents (e.g., methanol). Document MSDS compliance and disposal protocols.

- Ethical approval : For biological studies, obtain IRB approval if testing DAME derivatives in vivo .

- Data transparency : Share raw spectra and reaction logs via repositories like Zenodo to prevent selective reporting .

Advanced: How can machine learning models predict DAME’s physicochemical properties from synthesis data?

Answer:

- Dataset curation : Compile variables (catalyst type, solvent polarity) and outcomes (yield, purity) from 50+ experiments.

- Algorithm training : Use radial basis function networks (RBFN) or random forests to correlate parameters. For biodiesel, RBFN predicted emission profiles with <5% error .

- Validation : Compare predictions with lab-scale batches, refining models via cross-validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.